Nickelic hydroxide

Beschreibung

BenchChem offers high-quality Nickelic hydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickelic hydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

12125-56-3 |

|---|---|

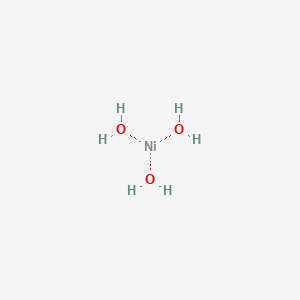

Molekularformel |

H6NiO3 |

Molekulargewicht |

112.739 g/mol |

IUPAC-Name |

nickel;trihydrate |

InChI |

InChI=1S/Ni.3H2O/h;3*1H2 |

InChI-Schlüssel |

UMTMDKJVZSXFNJ-UHFFFAOYSA-N |

SMILES |

O.O.O.[Ni] |

Kanonische SMILES |

O.O.O.[Ni] |

Andere CAS-Nummern |

12125-56-3 |

Verwandte CAS-Nummern |

12054-48-7 (Parent) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Crystal Structure of Nickel Hydroxide Polymorphs

An In-depth Technical Guide to the Crystal Structure Analysis of Nickelic Hydroxide and its Polymorphs

A Note on Terminology: While the term "nickelic hydroxide" implies a Ni(III) hydroxide with the formula Ni(OH)₃, the stable trivalent form of nickel hydroxide is more accurately described in the scientific literature as nickel(III) oxyhydroxide, with the formula NiOOH. This guide will focus on the crystal structure analysis of the well-characterized nickel(II) hydroxide polymorphs, α-Ni(OH)₂ and β-Ni(OH)₂, and the related trivalent phase, γ-NiOOH, which is a key component in the broader nickel hydroxide system.

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and characterization of nickel hydroxide polymorphs and the related nickel oxyhydroxide phase. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these materials.

Nickel(II) hydroxide primarily exists in two crystalline forms: the layered α-Ni(OH)₂ and the more stable, crystalline β-Ni(OH)₂. These polymorphs, along with the oxidized γ-NiOOH phase, play a crucial role in the electrochemical performance of nickel-based batteries.

α-Nickel(II) Hydroxide (α-Ni(OH)₂)

α-Ni(OH)₂ possesses a turbostratic, layered structure analogous to hydrotalcite. It consists of positively charged [Ni(OH)₂] layers with charge-balancing anions and water molecules intercalated in the interlayer spaces. This structure results in a larger interlayer distance compared to β-Ni(OH)₂.[1]

β-Nickel(II) Hydroxide (β-Ni(OH)₂)

β-Ni(OH)₂ adopts a brucite-type (CdI₂) crystal structure, which is a more ordered and thermodynamically stable phase. It consists of hexagonally close-packed hydroxyl ions with nickel ions occupying alternate layers of octahedral sites.[2]

γ-Nickel Oxyhydroxide (γ-NiOOH)

γ-NiOOH is a non-stoichiometric compound that is structurally related to α-Ni(OH)₂. It is formed during the electrochemical oxidation of α-Ni(OH)₂ and is characterized by a larger interlayer spacing due to the presence of intercalated water and cations.[3][4]

Crystallographic Data

The following tables summarize the crystallographic data for the different phases of nickel hydroxide and oxyhydroxide.

Table 1: Crystallographic Data for α-Ni(OH)₂

| Parameter | Value | Reference |

| Crystal System | Rhombohedral | [5] |

| Space Group | R-3m | [5] |

| a (Å) | 3.08 | [5] |

| c (Å) | 23.41 | [1] |

| Interlayer Spacing (Å) | ~7-8 | [6] |

Table 2: Crystallographic Data for β-Ni(OH)₂

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [2] |

| Space Group | P-3m1 | [2] |

| a (Å) | 3.126 | [2] |

| c (Å) | 4.605 | [2] |

| Ni-O Bond Length (Å) | 2.07 | |

| O-H Bond Length (Å) | 0.97 |

Table 3: Crystallographic Data for γ-NiOOH

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [7] |

| Space Group | P3m1 | [8] |

| a (Å) | ~2.82 | [3] |

| c (Å) | ~20.7 | [3] |

| Ni-O Bond Lengths (Å) | 1.99, 2.00 | [8] |

| O-H Bond Length (Å) | 0.98 | [8] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of nickel hydroxide.

Synthesis of Nickel Hydroxide

2.1.1. Co-precipitation Synthesis of α-Ni(OH)₂ Nanospheres [9]

-

Preparation of Solutions:

-

Dissolve a nickel salt (e.g., Ni(NO₃)₂·6H₂O) in deionized water to create a Ni²⁺ solution.

-

Dissolve urea in deionized water.

-

-

Precipitation:

-

Slowly add the Ni²⁺ solution to the urea solution under continuous stirring.

-

-

Refluxing:

-

Transfer the mixture to a round-bottom flask equipped with a condenser.

-

Heat the solution to 105 °C and maintain for a specified duration (e.g., 36 hours) to control the nanosphere size and morphology.

-

-

Washing and Drying:

-

Centrifuge the resulting precipitate to separate it from the solution.

-

Wash the product repeatedly with deionized water and ethanol.

-

Dry the final product in an oven at a specified temperature (e.g., 60 °C) for several hours.

-

2.1.2. Microwave-Assisted Synthesis of β-Ni(OH)₂ Nanoparticles [5][10]

-

Precursor Solution:

-

Prepare an aqueous solution of a nickel salt (e.g., nickel acetate) and urea.

-

-

Microwave Irradiation:

-

Place the precursor solution in a sealed Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in a microwave oven to a specific temperature (e.g., 150-220 °C) for a short duration (e.g., 10-90 minutes).[5]

-

-

Product Recovery:

Characterization Techniques

2.2.1. X-ray Diffraction (XRD)

-

Instrumentation: A powder X-ray diffractometer (e.g., Bruker D8 Advance) with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Data Collection:

-

Mount the powder sample on a zero-background holder.

-

Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis (Rietveld Refinement):

Table 4: Typical Rietveld Refinement Parameters for β-Ni(OH)₂

| Parameter | Description | Typical Value |

| Rwp (%) | Weighted Profile R-factor | < 10 |

| Rp (%) | Profile R-factor | < 8 |

| χ² (Chi-squared) | Goodness of Fit | < 2 |

| U, V, W | Caglioti parameters for peak shape | Instrument dependent |

2.2.2. Neutron Diffraction

-

Instrumentation: A high-resolution neutron powder diffractometer at a research reactor or spallation source.

-

Sample Preparation: Deuterated samples are often used to reduce incoherent scattering from hydrogen.

-

Data Collection: Data is collected at room temperature and/or cryogenic temperatures to study magnetic ordering.

-

Data Analysis: Rietveld refinement is performed similarly to XRD data analysis, with the inclusion of magnetic structure refinement if applicable.[12]

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Collection: Collect the spectrum in the range of 400-4000 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify characteristic vibrational modes.

2.2.4. Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a CCD detector.

-

Data Collection: Focus the laser on the sample and collect the scattered light. The spectral range and acquisition time will depend on the sample and instrument.

-

Data Analysis: Identify Raman-active vibrational modes.

Table 5: Characteristic Vibrational Frequencies (cm⁻¹) for Nickel Hydroxide Polymorphs

| Vibrational Mode | α-Ni(OH)₂ | β-Ni(OH)₂ | Reference |

| O-H stretching (non-H-bonded) | ~3640 | ~3650 | |

| O-H stretching (H-bonded) | broad band ~3400 | - | |

| Ni-O stretching | ~460 | ~525 | |

| δ(OH) bending | ~640 | - | |

| Lattice modes | - | ~315, 450 |

Signaling Pathways and Logical Relationships

The relationships between the different phases of nickel hydroxide and oxyhydroxide are often summarized in a Bode diagram. This diagram illustrates the electrochemical and chemical transformations that can occur between the α, β, and γ phases.

Caption: Bode diagram of nickel hydroxide phase transformations.

The synthesis and characterization of nickel hydroxide follows a logical workflow, starting from the preparation of precursor solutions to the final analysis of the material's properties.

Caption: Experimental workflow for nickel hydroxide analysis.

References

- 1. In Situ and Operando X-ray Scattering Methods in Electrochemistry and Electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Ten-Minute Synthesis of α-Ni(OH)2 Nanoflakes Assisted by Microwave on Flexible Stainless-Steel for Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Nickelic Hydroxide

Introduction

Nickel(II) hydroxide, Ni(OH)₂, is a pivotal inorganic compound with significant applications in various technological fields, most notably as the active material in the positive electrodes of rechargeable batteries like Nickel-Cadmium (Ni-Cd) and Nickel-Metal Hydride (Ni-MH) systems.[1][2] It exists in two primary polymorphic forms: the thermodynamically stable beta-phase (β-Ni(OH)₂) and the alpha-phase (α-Ni(OH)₂).[3] The α-phase possesses a higher theoretical capacity due to the exchange of more electrons per nickel atom, but it is unstable in alkaline electrolytes and tends to convert to the β-phase.[1][2] Understanding the synthesis and characterization of these materials is crucial for optimizing their performance in energy storage and other applications. This guide provides a detailed overview of common synthesis protocols and characterization techniques for nickel hydroxide.

Synthesis Methodologies

The properties of nickel hydroxide, including its morphology, crystallinity, and electrochemical activity, are profoundly influenced by the synthesis method.[4][5] Several techniques are employed to produce Ni(OH)₂, each offering distinct advantages.

Chemical Precipitation

Chemical precipitation is the most common, scalable, and cost-effective method for synthesizing nickel hydroxide.[6] It involves the reaction of a soluble nickel salt with an alkaline precipitating agent in an aqueous solution.[3] The fundamental reaction is:

Ni²⁺ + 2OH⁻ → Ni(OH)₂ (s)[6]

Key parameters such as pH, temperature, reactant concentration, and the choice of precipitating agent must be precisely controlled to obtain the desired phase and morphology.[5][6]

Experimental Protocol: Precipitation using Ca(OH)₂

This protocol is adapted from a study on synthesizing β-Ni(OH)₂.[6]

-

Precursor Preparation : Prepare a precursor solution containing Ni²⁺ ions (e.g., from a waste acidic chloride media or a solution of NiCl₂ or NiSO₄).

-

Precipitating Agent : Prepare a 25% Ca(OH)₂ solution separately.

-

Precipitation Reaction : Heat the nickel precursor solution to 60 °C. Add the Ca(OH)₂ solution while stirring to raise the pH to a target of 6.5. Maintaining the temperature at 60 °C is crucial for optimal precipitation.[6]

-

Filtration and Washing : After the reaction is complete, filter the resulting green precipitate. Wash the precipitate (cake) thoroughly with deionized water to remove any soluble impurities.[4]

-

Drying : Dry the washed precipitate in an oven at 60 °C for 24 hours to obtain the final Ni(OH)₂ powder.[4]

Electrochemical Synthesis (Electrochemical Deposition)

Electrochemical synthesis is a method that produces thin films of nickel hydroxide directly onto a conductive substrate, ensuring excellent electrical contact.[7][8] This technique typically involves the cathodic reduction of nitrate ions, which generates hydroxide ions locally at the electrode surface, leading to the in-situ precipitation of Ni(OH)₂.[7][8]

NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻ Ni²⁺ + 2OH⁻ → Ni(OH)₂ (s)

Experimental Protocol: Constant Potential Electrolysis

This protocol is based on a method for the electrosynthesis of Ni(OH)₂.[9]

-

Electrochemical Cell Setup : Use a three-electrode cell configuration. Employ a nickel sheet as the working electrode, a platinum sheet as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.

-

Electrolyte Preparation : Prepare a 0.1 M potassium hydroxide (KOH) aqueous solution as the electrolyte. Deaerate the solution with nitrogen gas to create an inert atmosphere.[9]

-

Deposition : Immerse the electrodes in the electrolyte. Apply a constant potential of 0.3 V (vs. SCE) to the working electrode.

-

Duration : Continue the electrolysis for 6 hours. A green layer of Ni(OH)₂ will form on the surface of the nickel working electrode.[9]

-

Post-Treatment : After deposition, remove the electrode, rinse it with deionized water, and dry it under appropriate conditions.

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. This technique is particularly effective for synthesizing well-defined, crystalline nanostructures like nanoflowers or nanosheets.[10][11]

Experimental Protocol: Synthesis of α-Ni(OH)₂ Nanoflowers

This protocol is adapted from a procedure for creating flower-like α-Ni(OH)₂ nanostructures.[10]

-

Reagent Mixture : In a typical procedure, dissolve 5 mmol of nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) in a solution containing morphology-directing agents. For example, a mixture of 20 mmol of ethylene-1,2-diamine (en), hexamethylenetetramine (HMT), and cetyltrimethylammonium bromide (CTAB).

-

Hydrothermal Reaction : Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a temperature between 120-180 °C for 12-18 hours.[10]

-

Cooling and Collection : Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying : Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted reagents and surfactants.

-

Final Product : Dry the final product in a vacuum oven at 60 °C for several hours.

Sol-Gel Synthesis

The sol-gel method is a versatile technique for producing nanoparticles with high purity and homogeneity at mild temperatures.[12] It involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Experimental Protocol: Sol-Gel Preparation of Ni(OH)₂

This protocol is based on a general sol-gel route for preparing nickel hydroxide.[12][13]

-

Sol Formation : Prepare a 0.5 M aqueous solution of a nickel salt, such as Nickel Sulfate Hexahydrate (NiSO₄·6H₂O).[12]

-

Gelation : Slowly add a 1 M sodium hydroxide (NaOH) solution to the nickel salt solution under constant stirring. Continue adding the NaOH until the pH value of the solution is controlled to a specific level (e.g., pH 7-10) to form a gelatinous precipitate (the gel).[12]

-

Aging : Age the gel for a period (e.g., 24 hours) at room temperature to allow for the completion of the reaction and structural stabilization.

-

Washing : Wash the gel repeatedly with deionized water to remove by-products and excess ions. Centrifugation or filtration can be used to separate the gel.

-

Drying : Dry the purified gel at a low temperature (e.g., 80 °C) in an oven to obtain nickel hydroxide nanoparticles.

Characterization Techniques

A comprehensive characterization is essential to understand the structural, morphological, and functional properties of the synthesized nickel hydroxide, which dictate its performance.[6]

X-Ray Diffraction (XRD)

XRD is the primary technique used to determine the crystal phase and purity of the synthesized material. It distinguishes between the α-Ni(OH)₂ and β-Ni(OH)₂ polymorphs based on their different crystal structures.[6] The β-phase typically exhibits a hexagonal crystalline structure.[14]

| Phase | Crystal Plane (hkl) | Approximate 2θ Angle (Cu Kα) |

| β-Ni(OH)₂ | (001) | 19.2° |

| β-Ni(OH)₂ | (100) | 33.1° |

| β-Ni(OH)₂ | (101) | 38.5° |

| β-Ni(OH)₂ | (102) | 52.1° |

| β-Ni(OH)₂ | (110) | 59.0° |

| β-Ni(OH)₂ | (111) | 62.7° |

| Table 1: Typical XRD peak positions for β-Ni(OH)₂. Data sourced from JCPDS card no. 14-0117 and related studies.[14] |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the chemical bonds and functional groups present in the sample. For nickel hydroxide, it confirms the presence of hydroxyl (-OH) groups and Ni-O bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3640 | Stretching of non-hydrogen bonded (free) hydroxyl groups (characteristic of β-Ni(OH)₂)[15][16] |

| ~3440 | Stretching of hydrogen-bonded hydroxyl groups and adsorbed water[15] |

| ~1630 | Bending mode of intercalated or adsorbed water molecules[17] |

| ~525 | Ni-O stretching vibrations |

| ~450 | Ni-O-H bending vibrations[18] |

| Table 2: Characteristic FTIR absorption bands for Nickel Hydroxide. |

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface morphology, particle size, and shape of the synthesized Ni(OH)₂. SEM images can reveal morphologies like stratified granules or flower-like structures, while TEM can provide higher resolution images of the material's nanostructure.[6][19][20]

Electrochemical Characterization

For applications in batteries and supercapacitors, evaluating the electrochemical performance is critical. Cyclic Voltammetry (CV) is commonly used to study the redox reactions of the Ni(OH)₂/NiOOH couple in an alkaline electrolyte (e.g., 6M KOH).[4][9] Charge-discharge tests are performed to determine the specific capacity of the material, a key performance metric.

| Parameter | Value | Notes |

| Theoretical Capacity (β-Ni(OH)₂) | 289 mAh/g | Based on a one-electron transfer (Ni²⁺ ↔ Ni³⁺) |

| Theoretical Capacity (α-Ni(OH)₂) | 456 mAh/g | Based on a higher number of electrons transferred per Ni atom[2] |

| Experimental Capacity (β-Ni(OH)₂) | 248 - 275 mAh/g | Varies with synthesis conditions and additives[2] |

| Table 3: Electrochemical capacity of Nickel Hydroxide. |

Visualized Workflows and Relationships

General Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of nickel hydroxide.

References

- 1. Nickel(II) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Perspectives on Nickel Hydroxide Electrodes Suitable for Rechargeable Batteries: Electrolytic vs. Chemical Synthesis Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.uii.ac.id [chemistry.uii.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Nickel(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(III) hydroxide, or more accurately nickel oxyhydroxide (NiOOH), stands as a pivotal material in the advancement of energy storage and electrocatalysis. Its unique electrochemical properties, characterized by a reversible redox transition between the Ni(II) and Ni(III) states, have established it as a cornerstone of alkaline battery technology, particularly in Nickel-Metal Hydride (Ni-MH) and Nickel-Cadmium (Ni-Cd) systems. Furthermore, its exceptional catalytic activity towards the oxygen evolution reaction (OER) has positioned it as a leading non-precious metal catalyst for water splitting and other renewable energy applications. This technical guide provides a comprehensive overview of the core electrochemical properties of nickel(III) hydroxide, detailing its synthesis, redox behavior, and performance in key applications. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of the fundamental reaction mechanisms.

Introduction

Nickel hydroxide exists in several crystalline polymorphs, with the most common being the alpha (α) and beta (β) phases.[1][2] The electrochemical behavior and stability of the resulting nickel oxyhydroxide are intrinsically linked to the parent nickel hydroxide phase. The β-phase is more crystalline and stable, while the α-phase is more disordered, often hydrated, and exhibits a higher theoretical specific capacity.[2][3] The electrochemical oxidation of these phases leads to the formation of β-NiOOH and γ-NiOOH, respectively.[2] This guide will delve into the synthesis and electrochemical characteristics of these critical materials.

Synthesis of Nickel Hydroxide

The electrochemical properties of nickel hydroxide are highly dependent on its phase, crystallinity, and morphology, which are in turn dictated by the synthesis method. Common synthesis techniques include chemical precipitation, hydrothermal methods, and electrochemical deposition.

Chemical Precipitation of β-Ni(OH)₂

This method involves the direct precipitation of nickel hydroxide from a nickel salt solution by the addition of a strong base.

Experimental Protocol:

-

Prepare a saturated solution of nickel nitrate by dissolving 13 g of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in 4 ml of distilled water preheated to approximately 40°C, with vigorous stirring.[4]

-

In a separate beaker, dissolve 5 g of solid potassium hydroxide (KOH) in 5 ml of distilled water, stirring continuously.[4]

-

Slowly add the saturated KOH solution to the nickel nitrate solution under vigorous stirring to induce the precipitation of nickel hydroxide.[4]

-

Decant the supernatant and wash the resulting precipitate several times with warm, de-carbonated water (previously boiled).[4]

-

For the final wash, add 10 ml of a dilute aqueous ammonia solution to the water to minimize the solubility of the precipitate.[4]

-

Filter the precipitate using a Büchner funnel and wash it with distilled water.[4]

-

Dry the apple-green product to obtain β-Ni(OH)₂ crystals.[4]

Hydrothermal Synthesis of α-Ni(OH)₂

Hydrothermal methods allow for the synthesis of well-defined nanostructures.

Experimental Protocol:

-

Prepare a precursor solution by dissolving nickel nitrate hexahydrate and urea in deionized water. A typical molar ratio is 1:4 (Ni(NO₃)₂:urea).

-

Cut a piece of nickel foam (NF) to the desired dimensions (e.g., 1 x 2 cm²) and clean it by sonicating sequentially in 1.0 M hydrochloric acid, acetone, and ethanol for 30 minutes each.[5]

-

Dry the cleaned nickel foam in a vacuum oven at 60°C for at least 8 hours.[5]

-

Place the cleaned nickel foam and the precursor solution in a Teflon-lined stainless-steel autoclave.

-

For the synthesis of α-Ni(OH)₂, heat the autoclave to 150°C for 10 minutes using a microwave-assisted hydrothermal system.[6]

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Remove the nickel foam, rinse it thoroughly with deionized water and ethanol, and dry it in a vacuum oven.

Electrochemical Characterization

A suite of electrochemical techniques is employed to investigate the properties of nickel(III) hydroxide.

Cyclic Voltammetry (CV)

CV is used to study the redox behavior and electrochemical stability of the material.

Experimental Protocol:

-

Assemble a three-electrode electrochemical cell consisting of the nickel hydroxide-modified working electrode, a platinum wire counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[5][7]

-

Use a 0.1 M to 6 M potassium hydroxide (KOH) solution as the electrolyte.[5][8]

-

To form the nickel hydroxide film electrochemically on a nickel electrode, cycle the potential between 0.25 V and 0.50 V vs. SCE at a scan rate of 25 mV/s for 50 cycles in a 0.5 M NaOH solution.[7]

-

For characterization, scan the potential within a window that encompasses the Ni(II)/Ni(III) redox couple, typically from 0 V to 0.6 V vs. SCE, at various scan rates (e.g., 5 to 100 mV/s).[9]

-

Record the resulting current as a function of the applied potential. The anodic and cathodic peaks correspond to the oxidation of Ni(OH)₂ to NiOOH and the reverse reduction, respectively.

Galvanostatic Charge-Discharge (GCD)

GCD is employed to determine the specific capacity or capacitance of the material, a critical parameter for energy storage applications.

Experimental Protocol:

-

Use the same three-electrode setup as for CV.

-

Apply a constant current density (e.g., 1 to 20 A/g) to charge the electrode to a specific upper voltage limit (e.g., 0.4 V).[8][10]

-

Immediately following the charge step, apply a constant current of the same magnitude to discharge the electrode to a lower voltage limit (e.g., 0 V).[10]

-

Record the potential profile as a function of time during the charge and discharge processes.

-

Calculate the specific capacity (in mAh/g) or specific capacitance (in F/g) from the discharge curve using the formula:

-

Specific Capacity (Csp) = (I × Δt) / m

-

Specific Capacitance (C) = (I × Δt) / (m × ΔV) where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window of the discharge.[8]

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the kinetics of charge transfer and mass transport processes at the electrode-electrolyte interface.

Experimental Protocol:

-

Utilize the three-electrode cell configuration.

-

Apply a DC potential corresponding to a specific state of charge (e.g., the open-circuit potential or a potential within the redox peaks) and superimpose a small amplitude AC voltage (e.g., 5 mV).[11][12]

-

Sweep the frequency of the AC voltage over a wide range, typically from 100 kHz to 0.1 Hz.[11][12]

-

Measure the resulting impedance and phase angle as a function of frequency.

-

Analyze the data by fitting it to an equivalent circuit model to extract parameters such as solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl).

Quantitative Electrochemical Data

The following tables summarize key electrochemical performance metrics for different phases of nickel hydroxide.

Table 1: Specific Capacity of Nickel Hydroxide in Battery Applications

| Phase | Theoretical Specific Capacity (mAh/g) | Reported Practical Specific Capacity (mAh/g) | Notes |

| α-Ni(OH)₂ | ~487 | 249 - 390[6] | Higher capacity but less stable in alkaline electrolytes.[3] |

| β-Ni(OH)₂ | 289 | 250 - 300 | More stable and commonly used in commercial batteries. |

Table 2: Specific Capacitance of Nickel Hydroxide in Supercapacitor Applications

| Material | Specific Capacitance (F/g) | Current Density (A/g) | Electrolyte |

| α-Ni(OH)₂ | 2814 | 3 | KOH |

| β-Ni(OH)₂ | ~1000 | 10 | KOH |

| α-NiMg-OH | 2602 | 1 | 6 M KOH |

| Ni₂Co₁HCF@CoNi-LDH | 1937 | 1 | 2 M KOH[8] |

Table 3: Oxygen Evolution Reaction (OER) Performance of Nickel Oxyhydroxide

| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte |

| NiOOH | ~320 | 98.7 | 1 M KOH[7] |

| Fe-incorporated NiOOH | Not specified | 45 | 1 M KOH |

| Mesoporous NiOOH on Ni foam | 130 (at 0.2 mA/cm²) | 77.9 | 0.1 M KOH[1][8] |

Reaction Mechanisms and Pathways

Charge-Discharge Mechanism in Alkaline Batteries

The fundamental charge and discharge process in a nickel-based alkaline battery involves the reversible redox reaction between Ni(OH)₂ and NiOOH. The specific pathway depends on the starting phase of the nickel hydroxide.

Oxygen Evolution Reaction (OER) Mechanism

The OER on a NiOOH surface in alkaline media is a complex multi-step process. One proposed mechanism is the hydroperoxide pathway, particularly on surfaces with nickel vacancies.

References

- 1. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perspectives on Nickel Hydroxide Electrodes Suitable for Rechargeable Batteries: Electrolytic vs. Chemical Synthesis Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nickel(II) hydroxide - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. A Ten-Minute Synthesis of α-Ni(OH)2 Nanoflakes Assisted by Microwave on Flexible Stainless-Steel for Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Facile Synthesis of Monodispersed α-Ni(OH)2 Microspheres Assembled by Ultrathin Nanosheets and Its Performance for Oxygen Evolution Reduction [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Nanoflower Ni(OH) 2 grown in situ on Ni foam for high-performance supercapacitor electrode materials - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE01036K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

A Deep Dive into Nickel Hydroxide and Nickel Oxyhydroxide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and electrochemistry, nickel hydroxides and their oxidized counterparts, nickel oxyhydroxides, stand out for their remarkable properties and diverse applications, most notably in energy storage systems. This technical guide provides a comprehensive comparison of nickel(II) hydroxide (Ni(OH)₂) and nickel oxyhydroxide (NiOOH), delving into their structural variations, synthesis methodologies, and electrochemical characteristics. For clarity, this guide will use the contemporary and chemically precise nomenclature: nickel(II) hydroxide and nickel oxyhydroxide. The term "nickelic hydroxide" is an older designation for the oxidized form and is chemically less precise than nickel oxyhydroxide.

Core Concepts: Structure and Phases

Nickel(II) hydroxide and nickel oxyhydroxide exist in several polymorphic forms, each with distinct structural and electrochemical properties. The transitions between these phases are fundamental to their application in rechargeable batteries and other electrochemical devices.

Nickel(II) Hydroxide (Ni(OH)₂)

Nickel(II) hydroxide is typically found in two main crystalline forms:

-

α-Ni(OH)₂: This is a hydrated form with a layered structure. Water molecules and various anions are intercalated between the nickel hydroxide layers, leading to a larger interlayer spacing compared to its β-counterpart.[1] The α-phase is considered to have a higher theoretical capacity in electrochemical applications.[2] However, it is thermodynamically less stable and tends to convert to the β-phase in alkaline solutions.[2]

-

β-Ni(OH)₂: This is an anhydrous and more crystalline form with a hexagonal close-packed structure, isostructural with brucite (Mg(OH)₂).[3] It is more stable than the α-phase in alkaline environments.[1]

Nickel Oxyhydroxide (NiOOH)

Upon oxidation, nickel(II) hydroxide is converted to nickel oxyhydroxide, primarily in two forms:

-

γ-NiOOH: This phase is formed from the oxidation of α-Ni(OH)₂. It has a more complex, hydrated structure with a higher nickel oxidation state (typically greater than +3) and a larger interlayer spacing to accommodate water and electrolyte cations.[4]

-

β-NiOOH: This is the direct oxidation product of β-Ni(OH)₂. It has a layered structure similar to β-Ni(OH)₂, but with a smaller interlayer distance due to the removal of protons.[4]

The intricate relationships and transformations between these phases are elegantly summarized in the Bode diagram.

Quantitative Data Presentation

The following tables summarize key quantitative data for the different phases of nickel(II) hydroxide and nickel oxyhydroxide, facilitating a direct comparison of their properties.

Table 1: Crystallographic Data

| Phase | Crystal System | Space Group | a (Å) | c (Å) | Interlayer Spacing (Å) |

| α-Ni(OH)₂ | Trigonal | P-3m1 | 3.08 | ~8.0 | ~8.0 |

| β-Ni(OH)₂ | Trigonal | P-3m1 | 3.126 | 4.605 | 4.605 |

| γ-NiOOH | Trigonal | R-3m | ~2.82 | ~20.7 | ~6.9 |

| β-NiOOH | Trigonal | P3 | 2.82 | 4.85 | 4.85 |

Table 2: Electrochemical Properties

| Property | α-Ni(OH)₂ | β-Ni(OH)₂ | γ-NiOOH | β-NiOOH |

| Theoretical Discharge Capacity (mAh/g) | 456[5] | 289 | - | - |

| Practical Discharge Capacity (mAh/g) | 300 - 376[6] | 248[7] | - | - |

| Specific Capacitance (F/g) | Up to 3152[8] | 378.9 - 843.1[9] | - | 550.4 - 741.5[10] |

| Nickel Oxidation State | +2 | +2 | >+3 (typically +3.3 to +3.7) | +3 |

| Density (g/cm³) | ~2.82[5] | ~4.1 | - | - |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of nickel hydroxides. Below are representative experimental protocols for common synthesis techniques.

Chemical Precipitation of β-Ni(OH)₂

This method involves the reaction of a soluble nickel salt with a strong base.

-

Preparation of Solutions:

-

Prepare a 1 M solution of nickel nitrate (Ni(NO₃)₂·6H₂O) in deionized water.

-

Prepare a 2 M solution of sodium hydroxide (NaOH) in deionized water.

-

-

Precipitation:

-

Slowly add the NaOH solution to the nickel nitrate solution under vigorous stirring at room temperature.

-

Monitor the pH of the solution. Continue adding NaOH until the pH reaches and is maintained at a desired level (e.g., pH 10) for the complete precipitation of nickel(II) hydroxide.

-

-

Aging and Washing:

-

Age the resulting green precipitate in the mother liquor for several hours to promote crystallization into the β-phase.

-

Separate the precipitate by centrifugation or filtration.

-

Wash the precipitate repeatedly with deionized water to remove any unreacted ions, followed by a final wash with ethanol.

-

-

Drying:

-

Dry the washed precipitate in a vacuum oven at 60-80°C for 12-24 hours to obtain β-Ni(OH)₂ powder.

-

Electrochemical Synthesis of α-Ni(OH)₂

This technique allows for the deposition of thin films or nanoparticles of nickel hydroxide onto a conductive substrate.

-

Electrolyte Preparation:

-

Prepare an electrolyte solution containing 0.005 M nickel nitrate (Ni(NO₃)₂) in deionized water.[11]

-

-

Electrochemical Cell Setup:

-

Use a three-electrode setup with a stainless steel cathode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[12]

-

-

Electrodeposition:

-

Apply a constant cathodic current density (e.g., 0.1 mA/cm²) to the working electrode for a specified duration (e.g., 1 hour).[11] Hydroxide ions are generated at the cathode surface, leading to the precipitation of α-Ni(OH)₂.

-

-

Post-treatment:

-

After deposition, rinse the electrode thoroughly with deionized water and dry it under vacuum.

-

Hydrothermal Synthesis of α-Ni(OH)₂ Nanostructures

This method yields highly crystalline nanostructures with controlled morphology.

-

Precursor Solution:

-

Dissolve nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), ethylene-1,2-diamine, hexamethylenetetramine (HMT), and cetyltrimethylammonium bromide (CTAB) in deionized water.[1] The concentrations of these reagents can be varied to control the morphology of the final product.

-

-

Hydrothermal Reaction:

-

Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 150°C) and maintain it for a set duration (e.g., 18 hours).[1]

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in a vacuum oven.

-

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of nickel hydroxides involves several key steps, from precursor selection to detailed material analysis.

Signaling Pathways and Reaction Mechanisms

The core functionality of nickel hydroxide in electrochemical systems is its reversible oxidation to nickel oxyhydroxide. This process involves the transfer of protons and electrons.

Oxidation of Nickel(II) Hydroxide

The oxidation of β-Ni(OH)₂ to β-NiOOH in an alkaline electrolyte can be represented by the following half-reaction:

Ni(OH)₂ + OH⁻ ⇌ NiOOH + H₂O + e⁻

This reaction involves the deprotonation of the hydroxide and the oxidation of Ni²⁺ to Ni³⁺. The reverse reaction occurs during discharge.

The oxidation of α-Ni(OH)₂ to γ-NiOOH is a more complex process that can involve the transfer of more than one electron per nickel atom, leading to a higher theoretical capacity.[5]

Conclusion

The choice between the different phases of nickel(II) hydroxide and nickel oxyhydroxide is critical for optimizing the performance of various electrochemical devices. While α-Ni(OH)₂ offers a higher theoretical capacity, its instability in alkaline media presents a significant challenge. Conversely, β-Ni(OH)₂ provides greater stability, making it the preferred material for many commercial applications. The ongoing research in this field focuses on stabilizing the α-phase and enhancing the electrochemical performance of both forms through nanostructuring, doping, and the formation of composites. A thorough understanding of their synthesis, structure, and electrochemical behavior, as outlined in this guide, is paramount for the continued advancement of energy storage technologies and other related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. smeng.ucsd.edu [smeng.ucsd.edu]

- 5. Perspectives on Nickel Hydroxide Electrodes Suitable for Rechargeable Batteries: Electrolytic vs. Chemical Synthesis Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fabrications of High-Capacity Alpha-Ni(OH)2 [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrodeposited nickel hydroxide on nickel foam with ultrahigh capacitance - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical preparation of α-Ni(OH)2 ultrafine nanoparticles for high-performance supercapacitors | Semantic Scholar [semanticscholar.org]

- 12. chemistry.uii.ac.id [chemistry.uii.ac.id]

Unveiling the Magnetic Behavior of Nickelic Hydroxide Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the magnetic properties of nickelic hydroxide [Ni(OH)₂] polymorphs, primarily focusing on the α-Ni(OH)₂ and β-Ni(OH)₂ phases. A comprehensive summary of their magnetic characteristics, detailed experimental protocols for synthesis and characterization, and a visualization of the underlying magnetic interactions are presented to serve as a valuable resource for researchers in materials science, chemistry, and drug development.

Introduction to Nickelic Hydroxide Polymorphs

Nickelic hydroxide, Ni(OH)₂, is a layered material that exists in two main polymorphic forms: α-Ni(OH)₂ and β-Ni(OH)₂. The β-phase possesses a well-defined, ordered stacking of Ni(OH)₆ octahedral layers, whereas the α-phase has a more disordered structure with intercalated water molecules and anions between the layers. This structural variance, along with factors like particle size and crystallinity, significantly influences the magnetic properties of these materials. An intergrowth of these two phases can also lead to a βbc-Ni(OH)₂ polymorph. The distinct magnetic behaviors of these polymorphs are of great interest for applications in catalysis, battery technology, and potentially in biomedical fields.

Magnetic Properties of Ni(OH)₂ Polymorphs

The magnetic properties of α-Ni(OH)₂, β-Ni(OH)₂, and the mixed-phase βbc-Ni(OH)₂ have been investigated using techniques such as SQUID and Vibrating Sample Magnetometry (VSM). The key magnetic parameters are summarized in the tables below.

Table 1: Magnetic Properties of α-Ni(OH)₂

| Magnetic Property | Value | Measurement Conditions | Reference |

| Magnetic Ordering | Ferromagnetic / Superparamagnetic | Varies with synthesis & morphology | [1][2] |

| Curie Temperature (Tc) | ~16 K | N/A | [1] |

| Blocking Temperature (Tb) | 6 K | N/A | [2] |

| Magnetic Moment | 3.13 µB | N/A | |

| Coercivity (Hc) | High (e.g., ~2925 Oe for thin layers) | Low temperature |

Table 2: Magnetic Properties of β-Ni(OH)₂

| Magnetic Property | Value | Measurement Conditions | Reference |

| Magnetic Ordering | Antiferromagnetic (Metamagnetic) | Bulk material | [1] |

| Néel Temperature (TN) | 19.99 K - 35.5 K | H = 1000 Oe | [1] |

| Curie-Weiss Temperature (θ) | 20.5 K - 22.5 K | H = 1000 Oe | |

| Blocking Temperature (Tb) | 25 K | N/A | [2] |

| Magnetic Moment | 2.95 - 3.17 µB/Ni ion | N/A | |

| Coercivity (Hc) | Low (e.g., 250 Oe for bulk) | Low temperature |

Table 3: Magnetic Properties of βbc-Ni(OH)₂

| Magnetic Property | Value | Measurement Conditions | Reference |

| Magnetic Ordering | Antiferromagnetic (Metamagnetic) | N/A | |

| Néel Temperature (TN) | 19.99 K | H = 1000 Oe | |

| Curie-Weiss Temperature (θ) | 22.5 K | H = 1000 Oe | |

| Magnetic Moment | 3.27 µB/Ni ion | N/A |

Experimental Protocols

Synthesis of Ni(OH)₂ Polymorphs

The magnetic properties of nickelic hydroxide are highly dependent on the synthesis method, which dictates the phase, crystallinity, and morphology of the material. Below are representative protocols for the synthesis of α-Ni(OH)₂ and β-Ni(OH)₂.

3.1.1. Synthesis of α-Ni(OH)₂ via Hydrothermal Method

This method yields α-Ni(OH)₂ nanostructures.

-

Materials: Nickel chloride hexahydrate (NiCl₂·6H₂O), urea (CO(NH₂)₂), deionized water.

-

Procedure:

-

Dissolve 1.26 mmol of NiCl₂·6H₂O and 12.6 mmol of urea in 50 mL of deionized water to form a homogeneous solution.[3]

-

Transfer the solution to a three-necked flask.

-

Heat the solution at 105 °C under reflux for a specified duration (e.g., 24-60 hours) to control the morphology.[3]

-

After cooling, filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

-

Dry the resulting α-Ni(OH)₂ powder in a vacuum oven.

-

3.1.2. Synthesis of β-Ni(OH)₂ via Precipitation

This is a common method for producing crystalline β-Ni(OH)₂.

-

Materials: Nickel sulfate hexahydrate (NiSO₄·6H₂O), sodium hydroxide (NaOH), deionized water.

-

Procedure:

-

Prepare an aqueous solution of NiSO₄·6H₂O.

-

Separately, prepare an aqueous solution of NaOH.

-

Slowly add the NaOH solution to the NiSO₄ solution while stirring continuously at room temperature to precipitate Ni(OH)₂. The pH is typically controlled around 12.[4]

-

Age the resulting suspension for a period to allow for crystal growth.

-

Centrifuge the green precipitate and wash it repeatedly with distilled water until all sulfate ions are removed.[4]

-

Dry the obtained β-Ni(OH)₂ powder at a moderate temperature (e.g., 353 K) for several hours.[4]

-

Magnetic Characterization

The magnetic properties of the synthesized Ni(OH)₂ powders are typically characterized using a Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM).

3.2.1. Magnetization versus Temperature (M-T) Measurements

-

Objective: To determine the magnetic ordering temperature (Néel or Curie temperature) and observe magnetic phase transitions.

-

Procedure:

-

A small, precisely weighed amount of the powder sample (typically 5-50 mg) is packed into a non-magnetic sample holder (e.g., a gelatin capsule or a quartz tube).[5]

-

Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field.[6] A small magnetic field (e.g., 100 Oe) is then applied, and the magnetization is recorded as the sample is warmed up.

-

Field-Cooled (FC) Measurement: The sample is cooled from room temperature to a low temperature under an applied magnetic field (e.g., 100 Oe). The magnetization is then measured as the sample is warmed in the same field.[6]

-

The temperature at which the ZFC and FC curves diverge indicates the onset of magnetic irreversibility, often related to a blocking or freezing temperature. The peak in the ZFC curve can indicate the Néel temperature for antiferromagnets or a blocking temperature for superparamagnets.

-

3.2.2. Magnetization versus Magnetic Field (M-H) Measurements

-

Objective: To determine parameters such as saturation magnetization, remanent magnetization, and coercivity, and to identify the type of magnetic ordering (e.g., ferromagnetic, antiferromagnetic, superparamagnetic).

-

Procedure:

-

The sample is maintained at a constant temperature (e.g., 2 K, 300 K).

-

The external magnetic field is swept through a range (e.g., -5 T to +5 T) while the magnetization of the sample is measured.[5]

-

The resulting hysteresis loop provides information about the magnetic behavior. A non-zero coercivity at low temperatures is indicative of ferromagnetic or ferrimagnetic ordering, while a linear, non-hysteretic response is characteristic of paramagnetism. Antiferromagnets may show a metamagnetic transition at a critical field.

-

3.2.3. Neutron Diffraction

-

Objective: To determine the precise magnetic structure, including the orientation of the magnetic moments (spins).

-

Procedure:

-

A polycrystalline sample of Ni(OH)₂ is placed in the path of a neutron beam.

-

The diffraction pattern is collected at various temperatures, both above and below the magnetic ordering temperature.[7]

-

Below the ordering temperature, additional diffraction peaks of magnetic origin appear. The positions and intensities of these peaks are used to determine the arrangement of the magnetic moments within the crystal lattice. For β-Ni(OH)₂, neutron diffraction has confirmed that the magnetic moments are aligned parallel to the c-axis.[7]

-

Visualization of Magnetic Interactions

The magnetic behavior of β-Ni(OH)₂ is characterized by competing magnetic interactions within its layered crystal structure. The following diagram illustrates these interactions.

Caption: Magnetic exchange interactions in β-Ni(OH)₂.

The diagram illustrates the dominant magnetic exchange interactions in β-Ni(OH)₂. Within each layer (intra-planar), the Ni²⁺ ions are ferromagnetically coupled (J_intra > 0), leading to parallel spin alignment. However, the coupling between adjacent layers (inter-planar) is antiferromagnetic (J_inter < 0), resulting in an antiparallel alignment of spins in neighboring layers. This combination of interactions gives rise to the overall antiferromagnetic behavior observed in bulk β-Ni(OH)₂.

Conclusion

The magnetic properties of nickelic hydroxide polymorphs are intricately linked to their crystal structure. While β-Ni(OH)₂ exhibits a well-defined antiferromagnetic ordering with intra-planar ferromagnetic and inter-planar antiferromagnetic interactions, the magnetic behavior of α-Ni(OH)₂ is more varied, ranging from ferromagnetic to superparamagnetic, and is highly sensitive to the synthesis conditions. This guide provides a foundational understanding of these magnetic properties, along with standardized protocols for their synthesis and characterization, which are crucial for the targeted design and development of Ni(OH)₂-based materials for a range of technological applications.

References

- 1. Frontiers | Rational Design and in-situ Synthesis of Ultra-Thin β-Ni(OH)2 Nanoplates for High Performance All-Solid-State Flexible Supercapacitors [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. lsa.umich.edu [lsa.umich.edu]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Solubility of Nickelic Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel(III) hydroxide, often referred to as nickelic hydroxide or nickel oxyhydroxide (NiOOH). Due to its inherent instability in certain conditions, much of the available literature focuses on its more stable counterpart, nickel(II) hydroxide (Ni(OH)₂). This document synthesizes the available information on the solubility of nickel in its +3 oxidation state, offering insights into its behavior in various solvents, detailed experimental protocols for its synthesis and solubility determination, and visual representations of the underlying chemical processes.

Introduction to Nickelic Hydroxide

Nickel(III) hydroxide is an inorganic compound that plays a significant role in various applications, most notably in the positive electrodes of rechargeable batteries such as Nickel-Cadmium (NiCd) and Nickel-Metal Hydride (Ni-MH) batteries.[1] Its electrochemical properties are intrinsically linked to its solubility and stability in different media. Understanding the solubility of nickel(III) hydroxide is crucial for optimizing battery performance, developing novel drug delivery systems where nickel-based nanoparticles may be utilized, and for various catalytic processes.

This guide will focus on the β-form of nickel oxyhydroxide (β-NiOOH), which is a key player in the electrochemical processes of nickel-based batteries.

Solubility of Nickelic Hydroxide (NiOOH)

Quantitative solubility data for nickel(III) hydroxide is scarce in publicly available literature, primarily due to its tendency to be unstable in many solvents, particularly acidic solutions. However, based on qualitative observations from various studies, a general solubility profile can be summarized.

Table 1: Qualitative Solubility of Nickelic Hydroxide (NiOOH)

| Solvent System | Solubility | Remarks |

| Water | Very slightly soluble to insoluble | Similar to many metal hydroxides, NiOOH has limited solubility in neutral aqueous solutions. |

| Acidic Solutions (e.g., HCl, H₂SO₄) | Soluble | Dissolution is accompanied by a chemical reaction. Ni(III) is unstable in acidic media and may be reduced.[2] |

| Aqueous Ammonia (NH₃(aq)) | Soluble | Dissolution occurs through the formation of a soluble complex ion.[3] The rate of dissolution is dependent on ammonia concentration and temperature.[2] |

| Organic Solvents | Generally Insoluble | No significant solubility has been reported in common organic solvents. |

Dissolution Mechanisms

The dissolution of nickel(III) hydroxide in acidic and ammoniacal solutions is not a simple physical process but involves chemical reactions that lead to the formation of soluble species.

Dissolution in Acidic Solutions

In acidic solutions, nickel(III) hydroxide undergoes a neutralization reaction. The hydroxide ions react with the hydrogen ions from the acid to form water, leading to the dissolution of the solid. However, the trivalent nickel ion (Ni³⁺) is a strong oxidizing agent and is unstable in acidic aqueous solutions, where it tends to be reduced to the more stable nickel(II) ion (Ni²⁺), often with the evolution of oxygen.

The overall reaction can be represented as:

4 NiOOH(s) + 12 H⁺(aq) → 4 Ni³⁺(aq) + 8 H₂O(l) 4 Ni³⁺(aq) + 2 H₂O(l) → 4 Ni²⁺(aq) + O₂(g) + 4 H⁺(aq)

The simplified, net ionic equation is:

4 NiOOH(s) + 8 H⁺(aq) → 4 Ni²⁺(aq) + O₂(g) + 6 H₂O(l)

Dissolution in Aqueous Ammonia

Nickel(III) hydroxide dissolves in aqueous ammonia due to the formation of the soluble hexaamminenickel(III) ion, [Ni(NH₃)₆]³⁺.[3] This is a complexation reaction where the ammonia molecules act as ligands, donating their lone pair of electrons to the nickel(III) ion.

The chemical equation for this process is:

NiOOH(s) + 6 NH₃(aq) + H₂O(l) ⇌ [Ni(NH₃)₆]³⁺(aq) + 3 OH⁻(aq)

The dissolution rate is influenced by factors such as the concentration of ammonia and the temperature.[2]

Experimental Protocols

Detailed and standardized experimental protocols for determining the solubility of nickel(III) hydroxide are not widely published. However, a general methodology can be adapted from protocols for other sparingly soluble metal hydroxides. The primary challenge lies in the synthesis of a stable and well-characterized sample of NiOOH.

Synthesis of Nickel(III) Hydroxide (β-NiOOH)

A common method for preparing β-NiOOH is through the oxidation of nickel(II) hydroxide.

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Potassium hydroxide (KOH)

-

Potassium persulfate (K₂S₂O₈)

-

Deionized water

Procedure:

-

Preparation of Nickel(II) Hydroxide (β-Ni(OH)₂):

-

Dissolve a known amount of NiSO₄·6H₂O in deionized water to create a nickel sulfate solution (e.g., 1 M).

-

Separately, prepare a KOH solution (e.g., 2 M).

-

Slowly add the KOH solution to the nickel sulfate solution with constant stirring to precipitate β-Ni(OH)₂. The reaction is: Ni²⁺(aq) + 2 OH⁻(aq) → Ni(OH)₂(s).

-

Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts. Dry the precipitate at a moderate temperature (e.g., 60°C).

-

-

Oxidation to Nickel(III) Hydroxide (β-NiOOH):

-

Suspend the prepared β-Ni(OH)₂ powder in a solution of KOH (e.g., 1 M).

-

Gradually add a solution of K₂S₂O₈ (a strong oxidizing agent) to the suspension while stirring. The persulfate ions will oxidize the Ni(II) to Ni(III).

-

The reaction is: 2 Ni(OH)₂(s) + S₂O₈²⁻(aq) + 2 OH⁻(aq) → 2 NiOOH(s) + 2 SO₄²⁻(aq) + 2 H₂O(l).

-

Continue stirring for a set period (e.g., 24 hours) to ensure complete oxidation.

-

Filter the resulting black or dark brown precipitate, wash it thoroughly with deionized water, and dry it under vacuum.

-

Characterization: The synthesized β-NiOOH should be characterized using techniques such as X-ray diffraction (XRD) to confirm its crystal structure and thermogravimetric analysis (TGA) to determine its composition and thermal stability.

Determination of Solubility

A common method for determining the solubility of a sparingly soluble salt is to prepare a saturated solution and then measure the concentration of the dissolved ions.

Materials and Equipment:

-

Synthesized and characterized β-NiOOH powder

-

Solvent of interest (e.g., deionized water, acidic buffer, ammonia solution)

-

Constant temperature bath or shaker

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate pore size)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for nickel concentration analysis

-

pH meter

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the synthesized β-NiOOH powder to a known volume of the chosen solvent in a sealed container. The excess solid is necessary to ensure that the solution becomes saturated.

-

Place the container in a constant temperature bath or shaker and agitate the mixture for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure that no solid particles are included in the sample, it is crucial to centrifuge the sample and then filter it through a fine-pore filter (e.g., 0.22 µm).

-

-

Analysis of Nickel Concentration:

-

Accurately dilute the filtered saturated solution to a concentration range suitable for the analytical instrument.

-

Measure the concentration of nickel in the diluted solution using ICP-OES or AAS.

-

If the solvent is acidic or basic, measure the final pH of the saturated solution.

-

-

Calculation of Solubility:

-

From the measured nickel concentration in the diluted sample, calculate the concentration in the original saturated solution.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Conclusion

The solubility of nickel(III) hydroxide is a complex topic, largely dictated by the chemical reactivity of the Ni(III) species. While it is generally insoluble in water, it readily dissolves in acidic and ammoniacal solutions through chemical reactions. The instability of Ni(III) in acidic media presents a significant challenge for quantitative solubility determination. The protocols outlined in this guide provide a framework for the synthesis of nickel(III) hydroxide and the subsequent investigation of its solubility. Further research is needed to establish a comprehensive and quantitative understanding of the solubility of this important material across a wider range of solvents and conditions.

References

A Deep Dive into Nickel Hydroxide Polymorphs: Unveiling the Superior Theoretical Capacity of α-Ni(OH)₂

An In-depth Technical Guide for Researchers in Battery Technology and Materials Science

Nickel hydroxide, Ni(OH)₂, stands as a pivotal material in the advancement of energy storage technologies, particularly in the realm of alkaline batteries. Its electrochemical prowess is manifested in two primary polymorphic forms: alpha (α) and beta (β). While both have been instrumental in battery development, α-Ni(OH)₂ has garnered significant attention due to its substantially higher theoretical capacity. This technical guide provides a comprehensive comparison of α-Ni(OH)₂ and β-Ni(OH)₂, detailing their structural differences, theoretical capacities, synthesis protocols, and characterization methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of next-generation energy storage solutions.

Theoretical Capacity: A Tale of Two Polymorphs

The fundamental difference in the electrochemical energy storage capability of α-Ni(OH)₂ and β-Ni(OH)₂ lies in their theoretical specific capacities. This disparity arises from the number of electrons transferred during the charge-discharge process.

Table 1: Comparison of Theoretical and Practical Capacities

| Property | β-Ni(OH)₂ | α-Ni(OH)₂ |

| Electrochemical Reaction | β-Ni(OH)₂ ↔ β-NiOOH + H⁺ + e⁻ | α-Ni(OH)₂ ↔ γ-NiOOH + H⁺ + ne⁻ |

| Electron Transfer (n) | 1 | up to 1.67[1] |

| Theoretical Capacity (mAh/g) | 289[2] | 462 - 487[1][3] |

| Practical Capacity (mAh/g) | ~260-275[4] | Can exceed 300, but stability is a challenge |

The electrochemical transformation of β-Ni(OH)₂ to β-NiOOH is a straightforward one-electron transfer process. In contrast, the oxidation of α-Ni(OH)₂ leads to the formation of γ-NiOOH, a process that can involve the transfer of up to 1.67 electrons per nickel atom. This multi-electron reaction is the primary reason for the significantly higher theoretical capacity of the alpha phase.

The Structural Underpinnings of Enhanced Capacity

The distinct electrochemical behaviors of α-Ni(OH)₂ and β-Ni(OH)₂ are deeply rooted in their crystal structures.

-

β-Ni(OH)₂: This phase possesses a well-defined, compact layered structure, isostructural with brucite (Mg(OH)₂). The layers are tightly packed, leaving little room for intercalation of ions and water molecules.[5][6]

-

α-Ni(OH)₂: In contrast, α-Ni(OH)₂ exhibits a more disordered, turbostratic structure characterized by a significantly larger interlayer spacing.[5] This expanded interlayer space is a consequence of the presence of intercalated water molecules and anions (e.g., CO₃²⁻, SO₄²⁻) between the nickel hydroxide sheets.[1][7] This open structure facilitates easier electrolyte penetration and ion diffusion, which is conducive to a higher degree of nickel oxidation and, consequently, a higher specific capacity.

Experimental Protocols

Synthesis Methodologies

3.1.1. Synthesis of α-Ni(OH)₂ (Co-precipitation Method)

This protocol describes a common method for synthesizing α-Ni(OH)₂.

-

Materials:

-

Nickel sulfate hexahydrate (NiSO₄·6H₂O)

-

Ammonium hydroxide (NH₄OH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

-

Procedure:

-

Prepare a 1 M solution of NiSO₄·6H₂O in deionized water.

-

Prepare a separate solution containing 1 M NaOH and 1 M NH₄OH.

-

Slowly add the NiSO₄ solution to the NaOH/NH₄OH solution under vigorous stirring at room temperature.

-

A light green precipitate of α-Ni(OH)₂ will form immediately.

-

Continue stirring for 1-2 hours to ensure homogeneity.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

-

3.1.2. Synthesis of β-Ni(OH)₂ (Hydrothermal Method)

This protocol outlines a typical hydrothermal synthesis for β-Ni(OH)₂.

-

Materials:

-

Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized water

-

-

Procedure:

-

Dissolve a specific molar ratio of Ni(NO₃)₂·6H₂O and urea in deionized water. A common ratio is 1:4 (Ni:urea).

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 120-180°C for 12-24 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting green precipitate by centrifugation or filtration.

-

Wash the precipitate thoroughly with deionized water and ethanol.

-

Dry the β-Ni(OH)₂ powder in a vacuum oven at 80°C for 12 hours.

-

Material Characterization

3.2.1. X-ray Diffraction (XRD)

XRD is essential for confirming the crystal phase of the synthesized Ni(OH)₂.

-

Sample Preparation: A small amount of the dried powder is typically mounted on a sample holder.

-

Analysis:

-

α-Ni(OH)₂: Characterized by broad diffraction peaks, indicating a disordered structure. The most intense peak is typically observed at a low 2θ angle, corresponding to the (003) plane, which reflects the large interlayer spacing.

-

β-Ni(OH)₂: Exhibits sharp and well-defined diffraction peaks, indicative of a highly crystalline structure. The characteristic peaks correspond to the (001), (100), (101), and (102) planes of the brucite structure.

-

3.2.2. Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology of the synthesized particles.

-

Sample Preparation: The powder is mounted on an SEM stub using conductive carbon tape. A thin layer of a conductive material (e.g., gold or carbon) is often sputtered onto the sample to prevent charging.

-

Analysis:

-

α-Ni(OH)₂: Typically exhibits a flower-like or sheet-like morphology.

-

β-Ni(OH)₂: Often presents as hexagonal plate-like or platelet-like structures.

-

Electrochemical Characterization

3.3.1. Working Electrode Preparation

-

Slurry Preparation: Prepare a slurry by mixing the active material (α- or β-Ni(OH)₂), a conductive agent (e.g., acetylene black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10. N-methyl-2-pyrrolidone (NMP) is typically used as the solvent to form a homogeneous slurry.

-

Coating: Coat the slurry onto a current collector, such as nickel foam or carbon paper, using a doctor blade or by drop-casting.

-

Drying: Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to remove the solvent.

-

Pressing: Press the dried electrode at a pressure of approximately 10 MPa to ensure good contact between the active material and the current collector.

3.3.2. Electrochemical Measurements

Electrochemical tests are typically performed in a three-electrode setup with the prepared Ni(OH)₂ electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO). An aqueous solution of KOH (typically 1-6 M) is used as the electrolyte.

-

Cyclic Voltammetry (CV):

-

Principle: The potential of the working electrode is swept linearly between two set values, and the resulting current is measured. The shape of the CV curve provides information about the redox reactions.

-

Specific Capacity Calculation: The specific capacity (C, in mAh/g) can be calculated from the CV curve using the following equation: C = (∫I dV) / (2 * 3.6 * m * v) where ∫I dV is the integrated area of the CV curve (A·V), m is the mass of the active material (g), and v is the scan rate (V/s).

-

-

Galvanostatic Charge-Discharge (GCD):

-

Principle: The electrode is charged and discharged at a constant current, and the potential is monitored over time. The length of the discharge plateau is related to the capacity.

-

Specific Capacity Calculation: The specific capacity (C, in mAh/g) can be calculated from the discharge curve using the following equation: C = (I * Δt) / (3.6 * m) where I is the discharge current (A), Δt is the discharge time (s), and m is the mass of the active material (g).

-

Signaling Pathways and Experimental Workflows

To visualize the relationships between the synthesis, characterization, and performance of α- and β-Ni(OH)₂, the following diagrams are provided.

Conclusion

The superior theoretical capacity of α-Ni(OH)₂ compared to its β-phase counterpart is unequivocally attributed to its unique crystal structure and the multi-electron transfer reaction it undergoes during electrochemical cycling. The larger interlayer spacing in α-Ni(OH)₂, facilitated by intercalated water and anions, allows for a more efficient utilization of the nickel active material. While the practical application of α-Ni(OH)₂ has been hindered by its lower structural stability in alkaline electrolytes, ongoing research into stabilizing the alpha phase through doping and nanostructuring continues to make it a highly promising candidate for high-energy-density battery cathodes. This guide provides the foundational knowledge and experimental framework necessary for researchers to explore and contribute to this exciting field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Nickelic Hydroxide by Chemical Precipitation

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chemical precipitation is a widely employed and scalable method for the synthesis of nickel hydroxides.[1] This technique involves the reaction of a soluble nickel salt with a base, leading to the precipitation of insoluble nickel hydroxide. Several factors, including pH, temperature, choice of nickel salt, and the precipitating agent, significantly influence the physicochemical properties of the final product, such as its crystalline phase, particle size, and morphology.[2][3]

In the context of nickel compounds, it is crucial to distinguish between nickelous hydroxide (Ni(OH)₂), where nickel is in the +2 oxidation state, and nickelic hydroxide (Ni(OH)₃ or NiOOH), where nickel is in the +3 oxidation state. Most direct chemical precipitation methods yield nickelous hydroxide (typically the β-Ni(OH)₂ phase), which is the more stable form.[3] The synthesis of nickelic hydroxide often involves a subsequent oxidation step of the pre-formed nickelous hydroxide.[4]

For drug development professionals, nickel compounds are of interest primarily for their catalytic properties. While not used as active pharmaceutical ingredients (APIs) themselves, nickel-based catalysts are increasingly popular for facilitating complex cross-coupling reactions necessary to build small-molecule pharmaceuticals.[5] These reactions allow for the creation of desirable three-dimensional drug molecules, which can bind more effectively to biological targets.[5] The ability to reliably synthesize nickel compounds like nickel hydroxide, which can serve as precursors to these catalysts, is therefore of significant interest to the pharmaceutical industry.[5]

This document provides detailed protocols for the synthesis of nickelous hydroxide via chemical precipitation and its subsequent oxidation to nickelic hydroxide.

Experimental Protocols

Protocol 1: Synthesis of Nickelous Hydroxide (β-Ni(OH)₂) via Strong Alkali-Induced Precipitation

This protocol describes a common method for synthesizing β-phase nickelous hydroxide using a strong base as the precipitating agent.

Materials:

-

Nickel salt precursor: Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)

-

Precipitating Agent: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Deionized Water

-

pH meter

-

Stirring apparatus (e.g., magnetic stirrer)

-

Reaction vessel (beaker)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Precursor Solution Preparation: Prepare a 1 M solution of the nickel salt (e.g., dissolve 290.8 g of Ni(NO₃)₂·6H₂O in 1 L of deionized water).

-

Precipitating Agent Preparation: Prepare a 2 M solution of the alkali (e.g., dissolve 80 g of NaOH in 1 L of deionized water).

-

Precipitation Reaction:

-

Place a known volume of the nickel salt solution into the reaction vessel and begin stirring at a constant rate at ambient temperature (e.g., 28-30°C).[2]

-

Slowly add the alkali solution to the nickel salt solution. Nickel hydroxide precipitation typically begins at a pH of 5.5-6.[2][3]

-

Continue the addition of the alkali solution until the desired final pH is reached. A final pH between 9 and 12 is commonly used to ensure complete precipitation.[2][6][7] The pH should be monitored continuously using a calibrated pH meter.

-

-

Aging the Precipitate: Once the final pH is reached, stop the addition of the alkali but continue stirring the suspension (mother liquor) for a period of time (e.g., 1-2 hours) to allow for crystal growth and maturation.

-

Washing the Precipitate:

-

Separate the green precipitate from the solution using filtration.

-

Wash the precipitate several times with warm deionized water to remove any unreacted salts and byproducts.[8]

-

-

Drying: Dry the final product in an oven at a temperature of 60-80°C until a constant weight is achieved to obtain a fine, apple-green powder of β-Ni(OH)₂.[8][9]

Protocol 2: Synthesis of Nickelic Hydroxide (Ni(OH)₃) via Oxidation

This protocol outlines the oxidation of the previously synthesized nickelous hydroxide to produce nickelic hydroxide.

Materials:

-

Synthesized Nickelous Hydroxide (Ni(OH)₂) powder

-

Oxidizing Agent (e.g., a gas mixture of sulfur dioxide and oxygen as described in patent literature)[4]

-

Reaction vessel suitable for gas-solid reactions

Procedure:

-

Preparation: Place the dry nickelous hydroxide (Ni(OH)₂) powder into the reaction vessel.

-

Oxidation: Introduce the oxidizing agent to the nickelous hydroxide. According to one patented method, this involves exposing the Ni(OH)₂ to a gas mixture of sulfur dioxide and oxygen.[4] This process oxidizes the Ni²⁺ to Ni³⁺.

-

Reaction Completion: The reaction is complete when the color of the powder changes from green (Ni(OH)₂) to black or dark brown, characteristic of nickelic hydroxide (Ni(OH)₃ or NiOOH).

-

Final Product: The resulting black powder is nickelic hydroxide, which can be used for further applications, such as the purification of nickel electrolytes by precipitating cobalt.[4]

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized nickel hydroxide are highly dependent on the reaction conditions. The table below summarizes key findings from various studies.

| Parameter | Condition | Observation/Result | Reference |

| Final pH | pH 7, 9, 12 | Precipitation with NaOH; all result in β-Ni(OH)₂. Higher pH can favor more complete precipitation. | [2] |

| pH 9 | Optimal pH for achieving 99.9% nickel precipitation at 50°C. | [10] | |

| pH 10 | Used for precipitation from spent catalyst solutions. | [11] | |

| pH 11 | Complete precipitation of nickel from solution observed. | [6][7] | |

| Temperature | 30°C | Optimal temperature for Ni(OH)₂ precipitation from spent catalyst solution, indicated by the lowest residual Ni²⁺ concentration. | [11] |

| 50°C | Used with a pH of 9 to achieve the highest nickel precipitation percentage (99.9%). | [10] | |

| 60°C | Optimal temperature for precipitating Ni²⁺ ions from a waste solution using Ca(OH)₂. | [12] | |

| 80°C | Can be used to stabilize an interstratified intermediate phase of Ni(OH)₂ in the presence of carbonates. | [13] | |

| Precipitating Agent | NaOH, KOH, MgO | All three agents yielded good results in precipitating Ni²⁺ ions. KOH resulted in the lowest remaining Ni²⁺ concentration in the solution. | [11] |

| NaOH, NH₃, MgO | Investigated as neutralizing agents for nickel precipitation. | [10] | |

| Purity | MgO as precipitant | Resulted in a product purity of 24.1%. | [11] |

| NaOH as precipitant | Resulted in a product purity of 29%. | [11] |

Visualizations: Workflows and Logical Relationships

Caption: Experimental workflow for the chemical precipitation of nickelous hydroxide (β-Ni(OH)₂).

Caption: Two-step logical process for the synthesis of nickelic hydroxide from a soluble nickel salt.

References

- 1. About Chemical Precipitation - Water Specialists Environmental Technologies [waterspecialists.biz]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. WO2006000880A1 - Method for producing nickelic hydroxide - Google Patents [patents.google.com]

- 5. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

- 6. journalirjpac.com [journalirjpac.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. fchpt.stuba.sk [fchpt.stuba.sk]

- 9. imim.pl [imim.pl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]